2-{[(4-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[(4-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-chlorobenzylamine with 5-nitroisatoic anhydride. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the isoindole ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, methanol)
Hydrolysis: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide)
Major Products Formed
Reduction: Formation of 2-{[(4-chlorophenyl)amino]methyl}-5-amino-1H-isoindole-1,3(2H)-dione
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Hydrolysis: Formation of smaller fragments resulting from the cleavage of the isoindole ring
Scientific Research Applications
2-{[(4-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and bacterial infections.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets in the cell. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death. The compound’s ability to interact with DNA and proteins also contributes to its biological activity.
Comparison with Similar Compounds
2-{[(4-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione can be compared with other isoindole derivatives, such as:
2-{[(4-bromophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.
2-{[(4-methylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione:
2-{[(4-fluorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione: Fluorine substitution leads to different electronic properties and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H10ClN3O4 |
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Molecular Weight |
331.71 g/mol |
IUPAC Name |
2-[(4-chloroanilino)methyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H10ClN3O4/c16-9-1-3-10(4-2-9)17-8-18-14(20)12-6-5-11(19(22)23)7-13(12)15(18)21/h1-7,17H,8H2 |
InChI Key |
ARJZXHUPQITDIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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